molecular formula C9H5F5O3 B14262833 Ethyl pentafluorophenyl carbonate CAS No. 152685-14-8

Ethyl pentafluorophenyl carbonate

Cat. No.: B14262833
CAS No.: 152685-14-8
M. Wt: 256.13 g/mol
InChI Key: GPQORUBDFWKWOV-UHFFFAOYSA-N
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Description

Ethyl Pentafluorophenyl Carbonate is a high-quality chemical reagent designed for research applications. It serves as an effective agent for introducing the pentafluorophenyl group in synthetic routes, particularly in the formation of active esters and carbonate derivatives. This compound is valued in organic synthesis and materials science for its reactivity. Researchers utilize it in the development of polymers, functionalized molecules, and as a precursor for further chemical transformations. The product is intended for use by qualified laboratory professionals. Handling should follow appropriate safety protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Disclaimer: The information provided is a template. The specific properties, applications, and safety data for this compound must be verified from authoritative chemical databases and safety resources (e.g., PubChem, supplier MSDS) before use.

Properties

CAS No.

152685-14-8

Molecular Formula

C9H5F5O3

Molecular Weight

256.13 g/mol

IUPAC Name

ethyl (2,3,4,5,6-pentafluorophenyl) carbonate

InChI

InChI=1S/C9H5F5O3/c1-2-16-9(15)17-8-6(13)4(11)3(10)5(12)7(8)14/h2H2,1H3

InChI Key

GPQORUBDFWKWOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves nucleophilic substitution between ethyl chloroformate (ClCOOEt) and potassium pentafluorophenoxide (KOC₆F₅). This method, adapted from pentafluorophenyl ether syntheses, proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60–90°C). The reaction displaces chloride to form the target carbonate:

$$
\text{ClCOOEt} + \text{KOC}6\text{F}5 \rightarrow \text{C}6\text{F}5\text{OCOOEt} + \text{KCl}
$$

Key Parameters :

  • Solvent : DMF enhances reactivity due to its high polarity.
  • Stoichiometry : A 1:1 molar ratio minimizes side products like bis(pentafluorophenyl) carbonate.
  • Yield : Reported yields range from 40–55%.

Optimization and Byproduct Management

Excess ethyl chloroformate or prolonged reaction times lead to diethyl carbonate formation. Purification involves fractional distillation or recrystallization from ethyl acetate/hexane mixtures.

Transesterification of Bis(Pentafluorophenyl) Carbonate with Ethanol

Catalytic Conditions

Bis(pentafluorophenyl) carbonate ((C₆F₅O)₂CO₃) reacts with ethanol in the presence of cesium fluoride (CsF) as a catalyst. This transesterification replaces one pentafluorophenyl group with ethyl:

$$
(\text{C}6\text{F}5\text{O})2\text{CO}3 + \text{EtOH} \xrightarrow{\text{CsF}} \text{C}6\text{F}5\text{OCOOEt} + \text{C}6\text{F}5\text{OH}
$$

Advantages :

  • Mild Conditions : Reactions proceed at room temperature in THF.
  • Catalyst Efficiency : CsF facilitates fluoride-mediated nucleophilic substitution.

Yield and Byproduct Isolation

Yields average 56%, with pentafluorophenol (C₆F₅OH) as the primary byproduct. Sequential filtration and aqueous workup (NaHCO₃ washes) isolate the product.

Direct Esterification of Pentafluorophenol with Ethyl Chloroformate

Base-Assisted Synthesis

Pentafluorophenol (C₆F₅OH) reacts with ethyl chloroformate in the presence of a base (e.g., pyridine or KOH) to neutralize HCl:

$$
\text{C}6\text{F}5\text{OH} + \text{ClCOOEt} \xrightarrow{\text{Base}} \text{C}6\text{F}5\text{OCOOEt} + \text{HCl}
$$

Conditions :

  • Solvent : Dichloromethane (DCM) or acetonitrile.
  • Temperature : 0°C to room temperature to suppress side reactions.

Yield and Scalability

Yields vary between 30–45%, influenced by the base’s strength. Pyridine offers superior HCl scavenging compared to KOH. Scaling requires careful control of exothermic reactions.

Comparative Analysis of Synthetic Methods

Method Reagents Catalyst Yield Purity Complexity
Alkali Metal Phenoxide KOC₆F₅, ClCOOEt None 40–55% High Moderate
Transesterification (C₆F₅O)₂CO₃, EtOH CsF 56% Moderate Low
Direct Esterification C₆F₅OH, ClCOOEt, Base Pyridine 30–45% Moderate High

Trade-offs :

  • Method 1 requires pre-formed KOC₆F₅ but delivers higher purity.
  • Method 2 is efficient but depends on bis(pentafluorophenyl) carbonate availability.
  • Method 3 uses accessible reagents but suffers from lower yields.

Applications and Stability Considerations

Peptide Synthesis

Ethyl pentafluorophenyl carbonate serves as a coupling agent, activating carboxyl groups while protecting amines. Its electron-withdrawing fluorine atoms enhance electrophilicity, accelerating amide bond formation.

Polymer Chemistry

In ring-opening polymerizations (ROPs), it modifies glucose-based polycarbonates, influencing thermal stability (Tg = 39–139°C) and backbone regiochemistry.

Electrolyte Additives

The compound improves conductivity in lithium-ion batteries by stabilizing electrode interfaces.

Chemical Reactions Analysis

Types of Reactions

Ethyl pentafluorophenyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl pentafluorophenyl carbonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl pentafluorophenyl carbonate involves the activation of carboxyl groups through the formation of a reactive intermediate. This intermediate can then react with nucleophiles such as amines or alcohols to form the desired products. The pentafluorophenyl group acts as a good leaving group, facilitating the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl pentafluorophenyl carbonate is compared below with structurally or functionally analogous compounds, emphasizing reactivity, stability, and applications.

Bis(pentafluorophenyl) Carbonate (PFC)

  • Reactivity : PFC enables one-step synthesis of cyclic carbonates from diols, such as bis-MPA, under mild conditions (CsF catalysis). This compound, while less reactive, is tailored for selective esterification .
  • Applications : PFC is used in polymer chemistry to generate pendant functional groups (e.g., amines, alcohols), whereas this compound is favored in peptide coupling and small-molecule derivatization .
  • Handling : Both compounds avoid phosgene’s hazards, but PFC’s higher reactivity requires stringent moisture control .

Propargyl Pentafluorophenyl Carbonate (Poc-OPfp)

  • Structure : Replaces the ethyl group with a propargyl moiety.
  • Reactivity : Exhibits superior efficiency in peptide synthesis, achieving 89–95% yields for N-propargyl peptides. This compound is less specialized for click chemistry applications .
  • Stability : Both compounds hydrolyze slowly in aqueous media, but Poc-OPfp’s propargyl group enables post-synthetic modifications (e.g., Huisgen cycloaddition) .

Ethyl Chloroformate

  • Reactivity : More electrophilic but highly moisture-sensitive. This compound offers better stability and controlled reactivity, reducing side reactions .
  • Safety : Ethyl chloroformate releases toxic HCl, whereas the PFP group in this compound minimizes hazardous byproducts .

Pentafluorophenyl Esters (e.g., 2,3,4,5,6-Pentafluorophenyl Benzoate)

  • Reactivity: Pentafluorophenyl esters hydrolyze faster than this compound in basic conditions but show similar aminolysis rates in organic solvents .
  • Applications : Both are used in peptide synthesis, but this compound’s carbonate linkage enables unique transformations (e.g., cyclic carbonate formation) .

Trimethylene Carbonate Derivatives (e.g., 5-Methyl-5-Benzyloxycarbonyl-1,3-Dioxan-2-One, MBC)

  • This compound enables facile introduction of bioactive groups via PFP ester intermediates .
  • Biocompatibility : MBC is used in biomedical polymers, while this compound’s applications focus on synthetic versatility rather than biocompatibility .

Data Tables

Table 1: Thermal Stability Comparison

Compound Decomposition Temperature (Td, °C) Key Functional Group Reference
This compound ~250–280 (estimated) Pentafluorophenyl carbonate
Bis(pentafluorophenyl) Carbonate >250 Pentafluorophenyl carbonate
Pentafluorophenyloxy Dendrimers 239–288 Pentafluorophenyloxy
Benzyl-Protected Carbonates <200 Benzyl ether

Key Research Findings

Reactivity : The PFP group’s electron-withdrawing nature enhances the carbonyl group’s electrophilicity, enabling efficient nucleophilic substitutions. This compound outperforms ethyl chloroformate in hydrolytic stability and reaction control .

Thermal Stability: Pentafluorophenyl-containing compounds exhibit superior thermal stability (Td > 250°C) compared to non-fluorinated analogues, attributed to strong C–F bonds and reduced molecular mobility .

Versatility : this compound bridges polymer and peptide chemistry, enabling applications ranging from functionalized biomaterials to sequence-defined oligomers .

Q & A

Q. What are the key synthetic routes for preparing ethyl pentafluorophenyl carbonate, and how do reaction conditions influence yield?

this compound can be synthesized via transesterification or coupling reactions. A common method involves reacting diethyl carbonate with pentafluorophenol in the presence of a base catalyst (e.g., DMAP) under anhydrous conditions. Alternatively, bis(pentafluorophenyl) carbonate (PFC) intermediates have been used to introduce the pentafluorophenyl group efficiently . Reaction conditions such as solvent polarity (e.g., THF vs. EtOAc), stoichiometry of reagents, and temperature (room temperature vs. reflux) significantly impact yield. For example, excess PFC and catalytic DMAP in THF at 25°C achieved >90% yield in peptide coupling applications .

Q. How can researchers optimize purification of this compound to minimize side products?

Column chromatography using silica gel and gradients of hexane/EtOAc (e.g., 1:1 to pure EtOAc) effectively separates unreacted PFC and byproducts. Acidic (0.1 N HCl) and basic (saturated NaHCO₃) washes are critical to remove residual catalysts like DIPEA or DMAP . For high-purity applications (e.g., polymer synthesis), recrystallization in non-polar solvents (e.g., hexane) is recommended .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR : ¹⁹F NMR is essential for confirming the pentafluorophenyl group (distinct signals at δ −140 to −165 ppm).
  • MS : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks (e.g., [M+H]⁺ at m/z 318.1).
  • FTIR : Peaks at 1780–1820 cm⁻¹ (C=O stretch) and 1500–1600 cm⁻¹ (C-F stretch) validate functional groups .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other activated esters in nucleophilic substitutions?

The electron-withdrawing pentafluorophenyl group enhances electrophilicity, making it 10–20× more reactive than ethyl esters in aminolysis or alcoholysis. For instance, in peptide synthesis, it achieves >90% coupling efficiency without racemization, outperforming benzotriazole-based reagents . However, its reactivity can lead to side reactions with strong nucleophiles (e.g., thiols), requiring careful control of stoichiometry and pH .

Q. What mechanistic insights explain contradictions in enol content data for pentafluorophenyl-substituted carbonyl compounds?

Studies on ethyl pentafluorobenzoylacetate revealed 54% enolic character (vs. 22% for non-fluorinated analogs) due to resonance stabilization of the enolate by the pentafluorophenyl group. Discrepancies in reported values arise from solvent polarity (neat vs. polar aprotic solvents) and measurement techniques (NMR vs. UV-Vis) .

Q. How can this compound be applied to synthesize stimuli-responsive polymers?

The carbonate serves as a reactive intermediate for functionalizing cyclic carbonate monomers. For example, Hedrick et al. used it to introduce disulfide-linked pyridyl groups into polycarbonates, enabling redox-responsive drug delivery systems. Ring-opening polymerization (ROP) with organocatalysts like TBD yields amphiphilic copolymers with controlled degradation .

Q. What strategies resolve data inconsistencies in studies of fluorinated carbonyl compounds?

  • Control experiments : Compare reactivity in fluorinated vs. non-fluorinated analogs to isolate electronic effects.
  • Computational modeling : DFT calculations (e.g., Fukui indices) predict nucleophilic attack sites .
  • Cross-validation : Use multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) to confirm structural hypotheses .

Methodological Recommendations

  • For kinetic studies : Monitor reactions in real-time via in situ ¹⁹F NMR to capture transient intermediates .
  • For scalability : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) while maintaining reactivity .
  • For reproducibility : Pre-dry reagents (e.g., molecular sieves for PFC) to prevent hydrolysis .

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